
4-Ethyl-3-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group and a methyl group attached to it, along with a ketone functional group at the first carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups under specific conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of ethyl and methyl halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Applications De Recherche Scientifique
4-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. It may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylcyclohexanone
- 3-Methylcyclohexanone
- 4-Ethylcyclohexanone
Uniqueness
4-Ethyl-3-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions with biological targets and different reactivity patterns compared to similar compounds .
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
4-ethyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GCFDTWDEMHGEGF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)CC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



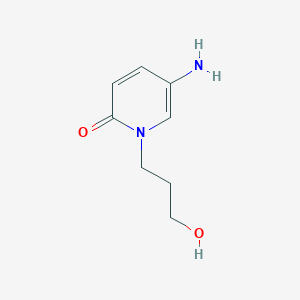
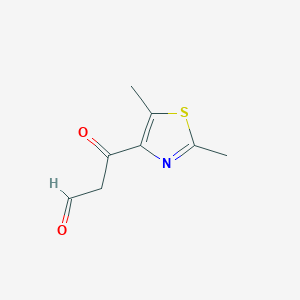
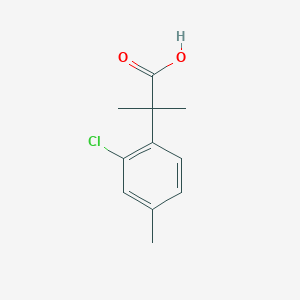
![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)
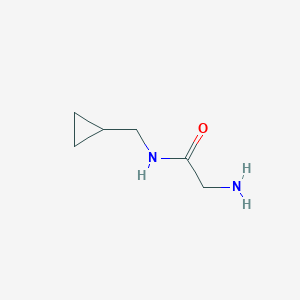
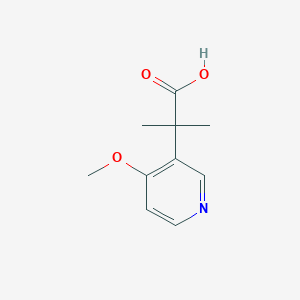
![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)
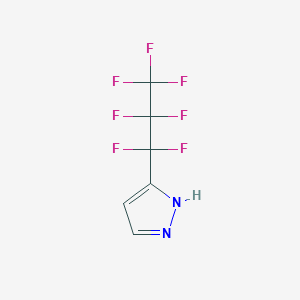
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)
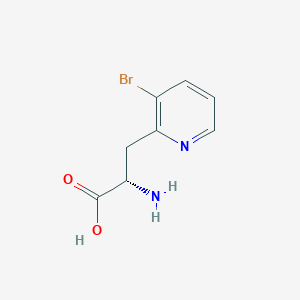
![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
